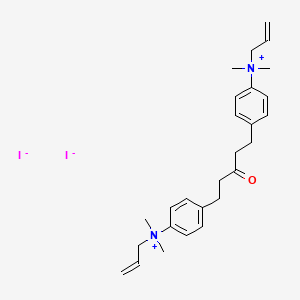
Benzenaminium, 4,4'-(3-oxo-1,5-pentanediyl)bis(N,N-dimethyl-N-2-propenyl-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenaminium, 4,4’-(3-oxo-1,5-pentanediyl)bis(N,N-dimethyl-N-2-propenyl-, diiodide is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzenaminium core linked by a 3-oxo-1,5-pentanediyl bridge to two N,N-dimethyl-N-2-propenyl groups, with diiodide as the counterion. It is often studied for its potential as a cholinesterase inhibitor, making it relevant in neurological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenaminium, 4,4’-(3-oxo-1,5-pentanediyl)bis(N,N-dimethyl-N-2-propenyl-, diiodide typically involves multiple steps:
Formation of the Benzenaminium Core: This step involves the alkylation of aniline derivatives with allyl bromide in the presence of a base such as potassium carbonate.
Introduction of the 3-oxo-1,5-pentanediyl Bridge: This is achieved through a Friedel-Crafts acylation reaction, where the benzenaminium derivative reacts with a diketone in the presence of a Lewis acid catalyst like aluminum chloride.
Final Quaternization: The final step involves the quaternization of the nitrogen atoms with methyl iodide to form the diiodide salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl groups, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the 3-oxo-1,5-pentanediyl bridge, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
Benzenaminium, 4,4’-(3-oxo-1,5-pentanediyl)bis(N,N-dimethyl-N-2-propenyl-, diiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as a cholinesterase inhibitor, which could have implications in treating neurological disorders such as Alzheimer’s disease.
Medicine: Potential therapeutic agent due to its inhibitory effects on cholinesterase, which is crucial in neurotransmission.
Industry: Could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The compound exerts its effects primarily through inhibition of cholinesterase enzymes. This inhibition occurs via binding to the active site of the enzyme, preventing the breakdown of acetylcholine, a neurotransmitter. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The molecular targets include acetylcholinesterase and butyrylcholinesterase, and the pathways involved are those related to cholinergic signaling.
Comparison with Similar Compounds
Similar Compounds
Benzenaminium, 4,4’-(3-oxo-1,5-pentanediyl)bis(N,N-dimethyl-N-2-propenyl-, dibromide: Similar structure but with bromide as the counterion.
4,4’-(3-Oxo-1,5-pentanediyl)bis(N-allyl-N,N-dimethylanilinium): Similar core structure but with different substituents.
Uniqueness
The uniqueness of Benzenaminium, 4,4’-(3-oxo-1,5-pentanediyl)bis(N,N-dimethyl-N-2-propenyl-, diiodide lies in its specific combination of functional groups and counterions, which confer distinct chemical properties and biological activities. Its potential as a cholinesterase inhibitor sets it apart from other similar compounds, making it a valuable subject of study in neurological research.
Properties
CAS No. |
40957-97-9 |
|---|---|
Molecular Formula |
C27H38I2N2O |
Molecular Weight |
660.4 g/mol |
IUPAC Name |
[4-[5-[4-[dimethyl(prop-2-enyl)azaniumyl]phenyl]-3-oxopentyl]phenyl]-dimethyl-prop-2-enylazanium;diiodide |
InChI |
InChI=1S/C27H38N2O.2HI/c1-7-21-28(3,4)25-15-9-23(10-16-25)13-19-27(30)20-14-24-11-17-26(18-12-24)29(5,6)22-8-2;;/h7-12,15-18H,1-2,13-14,19-22H2,3-6H3;2*1H/q+2;;/p-2 |
InChI Key |
WUUHNEAWVNKDQC-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(CC=C)C1=CC=C(C=C1)CCC(=O)CCC2=CC=C(C=C2)[N+](C)(C)CC=C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















